Physicochemical Properties of 5-(Trifluoromethoxy)nicotinaldehyde
Physicochemical Properties of 5-(Trifluoromethoxy)nicotinaldehyde
This guide details the physicochemical profile, electronic architecture, and experimental handling of 5-(trifluoromethoxy)nicotinaldehyde (also known as 5-(trifluoromethoxy)pyridine-3-carboxaldehyde).
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
5-(Trifluoromethoxy)nicotinaldehyde is a high-value fluorinated heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates. It serves as a bioisostere for 5-trifluoromethyl nicotinaldehyde but offers distinct advantages: the trifluoromethoxy (–OCF₃) group provides unique conformational flexibility and modulated lipophilicity (LogP) compared to the rigid trifluoromethyl (–CF₃) group.
This guide analyzes the compound’s utility as an electrophilic scaffold for reductive aminations, Wittig olefinations, and heterocycle formation, underpinned by the specific electronic effects of the –OCF₃ substituent on the pyridine ring.
Molecular Architecture & Electronic Profile
Structural Specifications
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IUPAC Name: 5-(Trifluoromethoxy)pyridine-3-carbaldehyde[1]
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Molecular Formula: C₇H₄F₃NO₂[2]
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Molecular Weight: 191.11 g/mol [2]
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CAS Number: Note: Often custom-synthesized or cataloged under research codes (e.g., Enamine, Fluorochem). A related precursor is 2-chloro-5-(trifluoromethoxy)nicotinaldehyde.
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SMILES: O=CC1=CN=C(OC(F)(F)F)C=C1
Electronic Effects (The "Fluorine Effect")
The –OCF₃ group exerts a profound influence on the pyridine ring's reactivity, distinct from a standard –CF₃ group.
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Inductive Effect (-I): The high electronegativity of the fluorine atoms pulls electron density through the σ-framework, deactivating the ring towards electrophilic aromatic substitution (EAS) but activating the aldehyde carbonyl towards nucleophilic attack.
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Resonance Effect (+R): Unlike –CF₃, the oxygen atom in –OCF₃ has lone pairs capable of weak π-back-donation into the pyridine ring. This creates a "push-pull" electronic system that modulates the basicity of the pyridine nitrogen.
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Conformation: The –OCF₃ group typically adopts an orthogonal conformation relative to the aromatic plane to minimize dipole repulsion, which can be exploited to fill specific hydrophobic pockets in protein targets (the "orthogonal fluorine effect").
Physicochemical Parameters Table
| Parameter | Value (Experimental/Predicted) | Context & Implication |
| Physical State | Low-melting solid or Oil | Handling requires care; often solidifies at low temp. |
| Boiling Point | ~185–190 °C (760 mmHg) | High boiling point; distillable under high vacuum. |
| LogP (Lipophilicity) | 2.1 – 2.4 (Predicted) | Higher than 5-CF₃ analog (~1.8); enhances membrane permeability. |
| pKa (Pyridine N) | ~2.8 – 3.2 | Less basic than pyridine (5.2) due to -I effect of OCF₃. |
| H-Bond Acceptors | 3 (N, O=C, O-CF3) | Critical for H-bond networking in crystal structures. |
| PSA (Polar Surface Area) | ~45 Ų | Good oral bioavailability range (<140 Ų). |
Reactivity & Stability Analysis
Aldehyde Functionality
The C-3 aldehyde is highly electrophilic due to the electron-withdrawing nature of the pyridine ring reinforced by the 5-OCF₃ group.
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Oxidation: Rapidly oxidizes to 5-(trifluoromethoxy)nicotinic acid upon exposure to air/moisture. Storage under inert gas (Ar/N₂) is mandatory.
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Condensation: Reacts readily with primary amines to form Schiff bases. The equilibrium strongly favors the imine due to the electron-deficient ring.
Trifluoromethoxy Stability
The –OCF₃ group is generally chemically inert under standard organic synthesis conditions (Suzuki coupling, amide coupling). However, it can be labile under strong Lewis acid conditions (e.g., AlCl₃) or extreme reduction conditions (e.g., LiAlH₄ in refluxing ether), potentially leading to defluorination or cleavage of the ether linkage.
Visualization: Reactivity Pathways
The following diagram illustrates the primary synthetic diversifications available for this scaffold.
Caption: Primary synthetic transformations for 5-(trifluoromethoxy)nicotinaldehyde in medicinal chemistry workflows.
Experimental Protocols
Protocol A: Stability & Integrity Check (1H NMR)
Purpose: To quantify the degree of aldehyde oxidation (impurity formation) prior to use.
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Sampling: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (dried over molecular sieves).
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Acquisition: Acquire a standard 1H NMR spectrum (400 MHz or higher).
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Key Signals:
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Aldehyde (-CHO): Singlet at δ 10.1 – 10.2 ppm .
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Aromatic Protons: Three distinct signals in the aromatic region (δ 8.5 – 9.0 ppm).
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Impurity (Acid): Look for a broad singlet (COOH) >11 ppm or a shift in aromatic peaks.
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Integration: Integrate the CHO peak relative to the aromatic C-2 proton (singlet, most deshielded). If the ratio is < 0.95:1, purification (flash chromatography) is required.
Protocol B: Reductive Amination (General Procedure)
Purpose: Validated method for installing amine functionality while preserving the OCF3 group.
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Setup: In a flame-dried flask under Argon, dissolve 5-(trifluoromethoxy)nicotinaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous DCE (1,2-Dichloroethane) .
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Imine Formation: Stir at Room Temperature (RT) for 1–2 hours. (Optional: Add activated 4Å molecular sieves to accelerate dehydration).
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Reduction: Cool to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
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Quench: Stir at RT overnight. Quench with saturated NaHCO₃ solution.
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Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Note: Avoid using strong acids (HCl) during workup if the product is basic, to prevent salt formation/loss in the aqueous layer.
Handling & Safety (E-E-A-T)
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Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.
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Storage: Store at 2–8 °C under an inert atmosphere (Argon). The aldehyde is prone to autoxidation to the carboxylic acid.
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Compatibility: Incompatible with strong oxidizing agents and strong bases.
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Disposal: Fluorinated compounds require incineration in a facility equipped with scrubbers for HF (Hydrogen Fluoride) capture.
Synthesis Workflow Decision Tree
This diagram guides the researcher on when to use this specific building block versus its halogenated precursors.
Caption: Decision logic for selecting 5-(trifluoromethoxy)nicotinaldehyde vs. acid/halide precursors.
References
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Sokolenko, T. M., et al. (2024).[3][4][5] "5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds." Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30.[5]
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Leroux, F. R., et al. (2010).[3] "A General Approach to (Trifluoromethoxy)-pyridines: First X-ray Structure Determinations and Quantum Chemistry Studies." European Journal of Organic Chemistry, 2010(31), 6043–6066.[3]
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Tlili, A., et al. (2014).[3] "Synthetic Approaches to Trifluoromethoxy-Substituted Compounds." Angewandte Chemie International Edition, 53(10), 2543–2565.
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Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.
